molecular formula C15H15NO3 B1454226 3-(2,5-Dimethoxybenzoyl)-4-methylpyridine CAS No. 1187164-24-4

3-(2,5-Dimethoxybenzoyl)-4-methylpyridine

Cat. No. B1454226
CAS RN: 1187164-24-4
M. Wt: 257.28 g/mol
InChI Key: PLLLSMPUQHJZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dimethoxybenzoyl)-4-methylpyridine (3-DMB-4MP) is a synthetic organic compound that has a wide range of potential applications in scientific research. Its unique structure provides a platform for a variety of chemical reactions, making it a valuable tool for researchers.

Scientific Research Applications

Crystallography and Molecular Structure

  • Studies on related dimethoxybenzoic acids reveal insights into molecular structure and interactions. For example, the crystal structure of 2,5-dimethoxybenzoic acid forms an unusual intramolecular hydrogen bond, indicating potential for unique binding and interaction patterns in derivatives (Barich et al., 2004).

Pharmaceutical Applications

  • Research on pyridoxine and its crystallization with different acids, including dimethoxybenzoic variants, suggests that 3-(2,5-Dimethoxybenzoyl)-4-methylpyridine could form stable pharmaceutical salts with potential therapeutic applications (Cvetkovski et al., 2017).

Supramolecular Chemistry

  • The formation of supramolecular associations through hydrogen bonding in compounds involving amino-4-methylpyridine and dimethoxybenzoic acids points to the potential of 3-(2,5-Dimethoxybenzoyl)-4-methylpyridine in creating novel molecular assemblies (Khalib et al., 2014).

Material Science

  • Research into the creation of ternary multicomponent crystals involving dimethoxybenzoic acids highlights the utility of such compounds in developing new materials with specific optical or electronic properties (Seaton et al., 2013).

properties

IUPAC Name

(2,5-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-6-7-16-9-13(10)15(17)12-8-11(18-2)4-5-14(12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLLSMPUQHJZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethoxybenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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